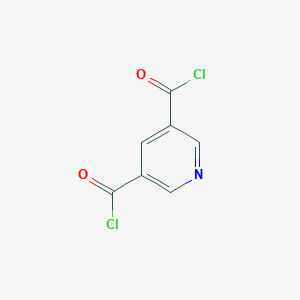

3,5-Pyridinedicarbonyl chloride

Description

Contextualization within Pyridine (B92270) Derivatives Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally similar to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct chemical properties, making pyridine and its derivatives a cornerstone of heterocyclic chemistry. nih.govresearchgate.net Pyridine derivatives are found in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov

The chemistry of pyridine is characterized by its weak basicity and its reactivity towards both electrophilic and nucleophilic substitution. chemicalbook.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene. chemicalbook.com When electrophilic substitution does occur, it preferentially happens at the 3- and 5-positions, which have a higher electron density than the 2-, 4-, and 6-positions. wikipedia.orgchemicalbook.com Conversely, nucleophilic substitution is favored at the 2-, 4-, and 6-positions.

3,5-Pyridinedicarbonyl chloride, with its two acyl chloride groups at the 3- and 5-positions, is a prime example of a pyridine derivative designed to exploit the inherent reactivity of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack. This heightened reactivity is a key factor in its utility in organic synthesis.

Significance in Contemporary Organic Synthesis

3,5-Pyridinedicarbonyl chloride is a valuable building block in the synthesis of a wide range of complex molecules. Its bifunctional nature allows it to act as a linker, connecting two different molecular fragments through the formation of amide, ester, or other bonds. This capability is particularly important in the construction of polymers and macrocycles.

One of the most significant applications of 3,5-pyridinedicarbonyl chloride is in the synthesis of polyamides. nih.gov Polyamides are a class of polymers characterized by repeating amide linkages. The reaction of 3,5-pyridinedicarbonyl chloride with diamines leads to the formation of polyamides with a pyridine unit incorporated into the polymer backbone. nih.gov These pyridine-containing polyamides can exhibit unique properties, such as enhanced thermal stability and specific binding affinities, making them suitable for applications in materials science and medicinal chemistry. nih.gov

For instance, research has shown that polyamides derived from 3,5-pyridinedicarbonyl chloride and amino acid derivatives can be synthesized, leading to polymers with potential biological activity. nih.gov The incorporation of the pyridine moiety can influence the polymer's conformation and its ability to interact with biological targets.

The reactivity of 3,5-pyridinedicarbonyl chloride also makes it a useful reagent in the synthesis of smaller, discrete molecules. It can be used to introduce a pyridine-3,5-dicarbonyl moiety into a molecule, which can then be further functionalized. This approach has been used in the development of ligands for metal complexes and in the synthesis of compounds with specific electronic or photophysical properties.

Historical Trajectories of Research on Aromatic Dicarbonyl Chlorides

The study of aromatic dicarbonyl chlorides has a rich history intertwined with the development of polymer chemistry and the understanding of reaction mechanisms. Early research in this area was driven by the need for new materials with improved properties. The discovery that dicarboxylic acids could be converted to their more reactive diacyl chloride derivatives opened up new avenues for the synthesis of polyesters and polyamides.

Isophthaloyl dichloride and terephthaloyl chloride, the benzene-based analogues of 3,5-pyridinedicarbonyl chloride, were among the first aromatic dicarbonyl chlorides to be extensively studied. Their use in the synthesis of commercially important polymers like Nomex and Kevlar highlighted the potential of this class of compounds.

The introduction of heteroatoms, such as nitrogen in the pyridine ring, into the aromatic dicarbonyl chloride structure was a logical progression in the field. Researchers began to explore how the electronic properties of the heteroaromatic ring would influence the reactivity of the acyl chloride groups and the properties of the resulting polymers.

The Hammett equation, developed by Louis Plack Hammett in 1937, provided a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. wikipedia.org This theoretical underpinning helped to rationalize the observed differences in reactivity between different aromatic dicarbonyl chlorides and guided the design of new monomers for specific applications.

The synthesis of 3,5-pyridinedicarbonyl chloride itself is typically achieved by treating 3,5-pyridinedicarboxylic acid (also known as dinicotinic acid) with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. nih.govchemicalbook.com This conversion is a standard procedure in organic chemistry for preparing acyl chlorides from carboxylic acids.

Recent research continues to explore the use of 3,5-pyridinedicarbonyl chloride and other aromatic dicarbonyl chlorides in the development of advanced materials, including high-performance polymers, functional materials for electronics, and new platforms for drug delivery. The precise control over the structure and properties of these materials afforded by the use of well-defined building blocks like 3,5-pyridinedicarbonyl chloride ensures their continued importance in the field of chemical research.

Interactive Data Tables

Table 1: Properties of 3,5-Pyridinedicarbonyl Chloride

| Property | Value |

| IUPAC Name | pyridine-3,5-dicarbonyl chloride nih.gov |

| Molecular Formula | C₇H₃Cl₂NO₂ nih.govchemspider.comchemnet.com |

| Molecular Weight | 204.01 g/mol nih.gov |

| CAS Number | 15074-61-0 nih.govchemspider.comchemnet.com |

| Appearance | White to Almost white powder to crystal tcichemicals.com |

| Boiling Point | 305.2°C at 760 mmHg chemnet.com |

| Density | 1.505 g/cm³ chemnet.com |

Table 2: Related Pyridine Dicarboxylic Acid Isomers

| Common Name | Systematic Name | CAS Number |

| Quinolinic acid | 2,3-pyridinedicarboxylic acid | 89-00-9 wikipedia.org |

| Lutidinic acid | 2,4-pyridinedicarboxylic acid | 499-80-9 wikipedia.org |

| Isocinchomeronic acid | 2,5-pyridinedicarboxylic acid | 100-26-5 wikipedia.org |

| Dipicolinic acid | 2,6-pyridinedicarboxylic acid | 499-83-2 wikipedia.org |

| Cinchomeronic acid | 3,4-pyridinedicarboxylic acid | 490-11-9 wikipedia.org |

| Dinicotinic acid | 3,5-pyridinedicarboxylic acid | 499-81-0 chemicalbook.comwikipedia.orgsigmaaldrich.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKBDFUOZKKFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295176 | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15074-61-0 | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Pyridinedicarbonyl Chloride

Precursor Compounds and Starting Materials

The principal starting material for the synthesis of 3,5-Pyridinedicarbonyl chloride is 3,5-Pyridinedicarboxylic acid, also known as Dinicotinic acid. sigmaaldrich.comwikipedia.org This heteroaromatic compound features a pyridine (B92270) ring substituted with two carboxylic acid groups at the 3 and 5 positions. wikipedia.orghmdb.ca

Derivatization from 3,5-Pyridinedicarboxylic Acid

The conversion of 3,5-Pyridinedicarboxylic acid to 3,5-Pyridinedicarbonyl chloride is a classic example of acyl chloride formation. This transformation involves the replacement of the hydroxyl (-OH) groups of the two carboxylic acid moieties with chlorine atoms (-Cl). libretexts.org This derivatization is crucial as it converts the relatively unreactive carboxylic acid groups into highly reactive acyl chloride groups, which are more susceptible to nucleophilic acyl substitution. masterorganicchemistry.com

Reaction Conditions and Catalysis

The synthesis of diacyl chlorides from dicarboxylic acids requires specific reagents and carefully controlled conditions to ensure high yield and purity.

Chlorination Reagents and Protocols

Several reagents are effective for the chlorination of carboxylic acids. The most common and widely used is thionyl chloride (SOCl₂). researchgate.net Other reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). researchgate.netchemguide.co.ukcommonorganicchemistry.com

The general procedure involves heating the dicarboxylic acid with an excess of the chlorinating agent, often using the reagent itself as the solvent. researchgate.net The reaction with thionyl chloride is particularly advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. libretexts.orgchemguide.co.uk

Table 1: Common Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Byproducts | Key Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. libretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Often used with a catalyst for rapid conversion. commonorganicchemistry.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective but produces a liquid byproduct. chemguide.co.uk |

| Phosgene | COCl₂ | HCl, CO₂ | Used under high pressure and temperature. google.com |

Role of Bases and Anhydrous Environments

The conversion of carboxylic acids to acyl chlorides must be performed under anhydrous (water-free) conditions. Acyl chlorides are highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water. researchgate.net Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used. researchgate.net

In many protocols, a catalytic amount of a base like N,N-dimethylformamide (DMF) or pyridine is added to accelerate the reaction. masterorganicchemistry.comrsc.org DMF is a common catalyst used in conjunction with thionyl chloride or oxalyl chloride. acs.orgnih.gov The catalyst functions by reacting with the chlorinating agent to form a highly reactive intermediate, the Vilsmeier-Haack reagent, which then efficiently chlorinates the carboxylic acid. rsc.orgcommonorganicchemistry.com

Optimization of Reaction Parameters

Optimizing the synthesis of 3,5-Pyridinedicarbonyl chloride involves controlling several key parameters to maximize yield and purity.

Temperature: The reaction is typically performed at an elevated temperature, often at the reflux point of the solvent or the neat thionyl chloride (76 °C), to speed up the removal of gaseous byproducts and drive the reaction to completion. researchgate.netcommonorganicchemistry.com

Reaction Time: The duration of the reaction can vary but is generally continued for several hours to ensure the complete conversion of the dicarboxylic acid. commonorganicchemistry.com

Stoichiometry: An excess of the chlorinating agent is commonly used to ensure that both carboxylic acid groups are converted to acyl chlorides. researchgate.net

Systematic variation of these parameters, such as catalyst choice, reaction time, and temperature, is crucial for achieving optimal results in a specific laboratory or industrial setting. researchgate.net

Table 2: Typical Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Thionyl Chloride (SOCl₂) | Efficient conversion with gaseous byproducts. researchgate.net |

| Catalyst | N,N-Dimethylformamide (DMF) | Accelerates the reaction via a reactive intermediate. nih.govcommonorganicchemistry.com |

| Solvent | Neat (reagent as solvent) or inert solvent (e.g., Toluene) | Simplifies the procedure or allows for better temperature control. researchgate.netrsc.org |

| Temperature | Reflux | Drives the reaction forward and removes byproducts. researchgate.net |

| Atmosphere | Anhydrous | Prevents hydrolysis of the acyl chloride product. researchgate.net |

Purification and Isolation Techniques

Once the reaction is complete, the excess, volatile chlorinating agent is typically removed by distillation, often under reduced pressure. chemguide.co.uk The primary purification method for the resulting 3,5-Pyridinedicarbonyl chloride, which is a solid, is recrystallization. lookchem.comsavemyexams.com

An appropriate anhydrous, non-hydroxylic solvent, such as toluene (B28343) or a mixture of toluene and petroleum ether, is used for recrystallization. lookchem.com The crude solid is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified product crystallizes, leaving impurities in the solution. savemyexams.com The purified crystals are then collected by filtration and dried under a vacuum over a strong drying agent to remove any residual solvent and moisture. lookchem.com

Chromatographic Separation Methods

Purification of 3,5-pyridinedicarbonyl chloride can be achieved using column chromatography, a technique that separates compounds based on their differential adsorption onto a stationary phase. Given the moisture-sensitive nature of acyl chlorides, it is imperative that all components of the chromatographic system, including the silica (B1680970) gel, solvents, and glassware, are thoroughly dried prior to use. researchgate.net

Silica gel is a commonly used stationary phase for the purification of polar organic compounds. For the separation of 3,5-pyridinedicarbonyl chloride, a slurry of silica gel in a non-polar solvent is typically packed into a glass column. The crude product is then loaded onto the column, and a solvent system (eluent) of appropriate polarity is passed through the column to effect separation.

The choice of eluent is critical for successful separation. A solvent system with low to moderate polarity is generally preferred to ensure that the desired compound moves down the column at an appropriate rate while separating from less polar and more polar impurities. A mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is often effective. The optimal ratio of these solvents is typically determined by preliminary analysis using thin-layer chromatography (TLC). For compounds with similar polarity, gradient elution, where the polarity of the solvent mixture is gradually increased, can provide better separation. rsc.orgmt.comresearchgate.net

The table below outlines a representative set of conditions for the chromatographic purification of 3,5-pyridinedicarbonyl chloride.

| Stationary Phase | Eluent System | Typical Eluent Ratio (v/v) | Detection Method |

|---|---|---|---|

| Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate | 6:1 to 4:1 | UV light (254 nm) |

| Silica Gel (200-300 mesh) | Dichloromethane / Ethyl Acetate | 9:1 to 8:2 | UV light (254 nm) |

Recrystallization Procedures

Recrystallization is a powerful technique for the purification of solid compounds based on differences in solubility. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. For a highly reactive compound like 3,5-pyridinedicarbonyl chloride, the solvent must be aprotic and anhydrous to prevent hydrolysis of the acyl chloride groups.

Suitable solvents for the recrystallization of aromatic acyl chlorides are typically non-polar or weakly polar organic solvents. A single-solvent recrystallization can be performed using solvents like hexane or a mixture of dichloromethane and hexane. In the latter case, the crude solid is dissolved in a minimal amount of the more polar solvent (dichloromethane), and the less polar solvent (hexane) is added until turbidity is observed, followed by heating to redissolve the solid and subsequent slow cooling to induce crystallization. acs.org The purity of the resulting crystals can be assessed by their melting point and spectroscopic analysis.

The following table lists potential solvent systems suitable for the recrystallization of 3,5-pyridinedicarbonyl chloride.

| Solvent/Solvent System | Procedure | Expected Outcome |

|---|---|---|

| Hexane / Dichloromethane | Dissolve in minimal hot dichloromethane, add hexane until cloudy, cool slowly. | Formation of well-defined crystals. |

| Toluene | Dissolve in minimal hot toluene, cool slowly. | Purified solid product. |

| Petroleum Ether | Dissolve in minimal hot petroleum ether, cool slowly. | Removal of more polar impurities. |

Chemical Reactivity and Mechanistic Investigations of 3,5 Pyridinedicarbonyl Chloride

Electrophilic Nature and Reaction Sites

The key to understanding the reactivity of 3,5-pyridinedicarbonyl chloride lies in the electrophilicity of its two carbonyl carbons. Several factors contribute to this high reactivity:

Inductive Effect: The highly electronegative oxygen and chlorine atoms attached to the carbonyl carbon pull electron density away from it, creating a significant partial positive charge (δ+).

Resonance: While the carbonyl group has resonance structures, the dominant contributor is the one with the C=O double bond, leaving the carbon atom electron-deficient.

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates nucleophilic substitution reactions. Once a nucleophile attacks the carbonyl carbon, the expulsion of the stable chloride ion is energetically favorable.

These factors make the two carbonyl carbons the primary sites for chemical reactions. Nucleophiles readily attack these sites, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form a new acyl compound. The pyridine (B92270) ring itself can influence the reactivity of the acyl chloride groups through its electron-withdrawing nature, though the primary reaction sites remain the exocyclic carbonyl carbons.

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of 3,5-pyridinedicarbonyl chloride involve nucleophilic acyl substitution. In these reactions, a nucleophile replaces the chloride on the acyl group. Due to its bifunctional nature, the compound can react with two equivalents of a monofunctional nucleophile or with one equivalent of a bifunctional nucleophile to produce linear polymers or macrocycles.

3,5-Pyridinedicarbonyl chloride reacts readily with primary and secondary amines to form stable amide bonds. This reaction is a cornerstone for the synthesis of polyamides. The reaction typically proceeds via a low-temperature solution polycondensation method, where the diacid chloride is added to a solution of a diamine in an aprotic polar solvent like N,N-dimethylacetamide (DMAc). nih.gov

The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. This is followed by the elimination of hydrogen chloride (HCl), which is typically neutralized by a base added to the reaction mixture or by the solvent itself.

Research has demonstrated the synthesis of novel polyamides by reacting 3,5-pyridinedicarbonyl chloride with various custom-synthesized diamines containing amino acid derivatives. For instance, it has been successfully polymerized with diamines derived from alanine and valine to create biocompatible and functional polymers. nih.gov The resulting polyamides often exhibit high thermal stability, with melting points above 300°C. nih.gov

Table 1: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| 3,5-Pyridinedicarbonyl chloride | Diamine containing Alanine derivative | Polyamide | Low-temperature solution polycondensation in DMAc nih.gov |

| 3,5-Pyridinedicarbonyl chloride | Diamine containing Valine derivative | Polyamide | Low-temperature solution polycondensation in DMAc nih.gov |

| 2,6-Pyridinedicarbonyl dichloride (isomer) | L-alanine or 2-methyl-alanine methyl esters | Pyridine-bridged 2,6-bis-carboxamide Schiff's bases | Not specified sigmaaldrich.com |

| 2,6-Pyridinedicarbonyl dichloride (isomer) | 1-pyrenemethylamine hydrochloride | N,N′-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide | In the presence of a base sigmaaldrich.com |

In a similar fashion to amidation, 3,5-pyridinedicarbonyl chloride reacts with alcohols and polyols (diols) to form esters. This reaction is fundamental to the creation of polyesters. The reaction with a diol, such as ethylene glycol or propanediol, under polycondensation conditions, yields a polyester with the pyridine moiety incorporated into the polymer backbone. google.com

The esterification process involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. This reaction also produces HCl as a byproduct, which is typically removed or neutralized to drive the reaction to completion. The synthesis of aromatic polyesters often occurs through solution polycondensation or interfacial polycondensation techniques, where the diacid chloride in an organic solvent reacts with a diol in an aqueous alkaline phase.

While direct examples for 3,5-pyridinedicarbonyl chloride are less common in the provided search results, the reactivity is analogous to its isomers. For example, 2,5-pyridinedicarbonyl dichloride has been used to synthesize new thermally stable polyesters by reacting it with various aromatic diols. researchgate.net The rigid pyridine structure in the resulting polyesters often leads to high glass-transition temperatures and thermal stability. wur.nl

Table 2: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| Pyridine dicarboxylic acid (general) | Glycols (e.g., ethylene glycol, propanediol) | Polyester resin | Condensation reaction at 100-240°C google.com |

| 2,5-Pyridinedicarbonyl dichloride (isomer) | Aromatic diols | Thermally stable polyesters | Solution polycondensation in DMAc researchgate.net |

| Terephthaloyl chloride (analog) | Aromatic diols (e.g., Bisphenol-A) | Wholly aromatic polyesters | Interfacial polycondensation |

Condensation and Cyclization Reactions

The presence of two reactive sites on 3,5-pyridinedicarbonyl chloride makes it an ideal monomer for condensation reactions. When reacted with other bifunctional molecules, such as diamines or diols, it can undergo cyclization to form macrocyclic structures or polymerize to form long-chain polymers.

Macrocycles are large ring-systems, typically defined as having 12 or more atoms. nih.gov They are of significant interest in medicinal chemistry and materials science. 3,5-Pyridinedicarbonyl chloride can be used as a key component in the synthesis of macrocycles. By reacting it under high-dilution conditions with a bifunctional linker of appropriate length (e.g., a long-chain diamine or diol), intramolecular cyclization is favored over intermolecular polymerization, leading to the formation of a macrocycle.

While specific examples for the 3,5-isomer are not detailed in the search results, the analogous compound, 2,6-pyridinedicarbonyl dichloride, is frequently used for this purpose. It has been reacted with chiral diamines to produce pyridine-based polyamido-polyester optically active macrocycles. sigmaaldrich.com It has also been used as a starting material to create chiral linear and macrocyclic bridged pyridines, which have shown potential as antimicrobial agents. mdpi.comresearchgate.net These examples demonstrate the utility of pyridinedicarbonyl dichlorides as precursors for complex macrocyclic architectures where the pyridine unit acts as a rigid, well-defined structural element.

Beyond simple macrocycles, 3,5-pyridinedicarbonyl chloride is a precursor for a wide variety of more complex heterocyclic compounds. The pyridine core provides a rigid scaffold that can be elaborated upon through reactions at the two carbonyl chloride positions. This allows for the construction of diverse molecular architectures.

For example, the reaction of its isomer, 2,6-pyridinedicarbonyl dichloride, with D-alanyl methyl ester, followed by hydrazinolysis, yields a bis-hydrazide intermediate. This intermediate can then be reacted with various aldehydes, anhydrides, or dianhydrides to produce complex bis-carboxamide pyridine derivatives and macrocyclic octaamide-tetraimide pyridine compounds. mdpi.comresearchgate.net These multi-step syntheses showcase how the initial reaction of the dicarbonyl chloride provides a platform that can be further functionalized to build intricate heterocyclic systems. The principles of these syntheses are directly applicable to the 3,5-isomer for creating a different geometric arrangement of functional groups.

Reductive Transformations of Carbonyl Functionalities

The reduction of the carbonyl groups in 3,5-pyridinedicarbonyl chloride to hydroxymethyl functionalities represents a key transformation, yielding the versatile building block 3,5-bis(hydroxymethyl)pyridine, also known as pyridine-3,5-dimethanol. While direct reduction of the highly reactive acyl chloride functionalities is feasible, it is often carried out via the corresponding ester, 3,5-pyridinedicarboxylic acid diethyl or dimethyl ester, to allow for milder and more selective reaction conditions.

Powerful hydride-donating agents are typically required for this transformation due to the resonance stability of the ester's carbonyl group. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of an alkoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by a second equivalent of the hydride reagent in a nucleophilic addition reaction to yield the primary alcohol upon acidic workup. ucalgary.cayoutube.com

Alternatively, sodium borohydride (NaBH₄) can be employed, though it is generally less reactive towards esters than LiAlH₄. ucalgary.ca The reactivity of NaBH₄ can be significantly enhanced by the addition of Lewis acids such as aluminum chloride (AlCl₃). This combination forms a more potent reducing agent capable of reducing pyridine carboxylic esters to their corresponding alcohols, although the reaction can be challenging. researchgate.net The reduction of dimethyl 2-methyl-3-hydroxypyridine-4,5-dicarboxylate with sodium borohydride and aluminum chloride has been reported to yield the corresponding lactone rather than the diol directly. researchgate.net

Catalytic hydrogenation is another potential route, though it is more commonly applied to the reduction of other functional groups in pyridine derivatives. youtube.com The choice of reducing agent and reaction conditions is critical to achieve high yields of 3,5-bis(hydroxymethyl)pyridine while avoiding side reactions or incomplete reduction.

Table 1: Common Reducing Agents for Carbonyl Transformations

| Reagent | Substrate | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid, Acyl Chloride | Primary Alcohol | Highly reactive, non-selective. masterorganicchemistry.comucalgary.ca |

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Alcohol | Generally unreactive with esters unless activated. ucalgary.ca |

| NaBH₄ / AlCl₃ | Pyridine Carboxylic Ester | Alcohol | Enhanced reactivity allows for ester reduction. researchgate.net |

Comparative Reactivity Studies with Positional Isomers

The chemical reactivity of pyridinedicarbonyl chlorides is profoundly influenced by the position of the carbonyl chloride groups relative to the ring nitrogen atom. The interplay of electronic and steric effects leads to significant differences in the electrophilicity and accessibility of the carbonyl carbons among the various isomers.

The reactivity of 3,5-pyridinedicarbonyl chloride is distinct from its positional isomers due to the unique electronic and steric environment of each compound.

2,6-Pyridinedicarbonyl Chloride: In this isomer, the two acyl chloride groups are situated ortho to the nitrogen atom. This proximity results in two major distinguishing effects. First, the powerful electron-withdrawing inductive effect of the adjacent nitrogen atom significantly increases the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack. Second, the groups' proximity to the nitrogen atom and its lone pair of electrons creates considerable steric hindrance, which can impede the approach of bulky nucleophiles. nih.govsigmaaldrich.com This combination of high electronic activation and steric shielding makes the 2,6-isomer's reactivity unique.

2,4- and 2,5-Pyridinedicarbonyl Chlorides: These unsymmetrical isomers present two chemically distinct carbonyl chloride groups. In 2,4-pyridinedicarbonyl chloride, the C2-carbonyl is ortho to the nitrogen and the C4-carbonyl is para. Both positions are electronically activated by the nitrogen's electron-withdrawing nature (via induction at C2 and resonance/induction at C4), but to different extents. Similarly, in the 2,5-isomer, the C2-carbonyl experiences a strong inductive effect, while the C5-carbonyl is in a meta-like position, experiencing a weaker electronic influence. This inherent asymmetry means that sequential reactions with nucleophiles can potentially be controlled to occur selectively at one site over the other.

3,5-Pyridinedicarbonyl Chloride: In contrast to the other isomers, the 3,5-derivative possesses a symmetrical structure where both carbonyl chloride groups are meta to the ring nitrogen. nih.gov In this configuration, the carbonyl groups are influenced by the nitrogen's inductive electron-withdrawing effect, which enhances their electrophilicity compared to a non-nitrogenous analogue like isophthaloyl chloride. However, this effect is less pronounced than in the ortho (2,6-) or para (4-) positions. The meta-positioning also means there is minimal steric hindrance from the nitrogen atom, making the carbonyl carbons relatively accessible to nucleophiles.

A comparison with isophthaloyl chloride and terephthaloyl chloride, the direct benzene (B151609) analogues, highlights the role of the pyridine nitrogen in modulating reactivity.

The primary difference between 3,5-pyridinedicarbonyl chloride and isophthaloyl chloride is the presence of the nitrogen atom in the aromatic ring. As nitrogen is more electronegative than carbon, it acts as an electron-withdrawing group, pulling electron density from the ring system via an inductive effect. This withdrawal of electron density makes the carbonyl carbons of 3,5-pyridinedicarbonyl chloride more electrophilic and, therefore, more susceptible to nucleophilic attack than those of isophthaloyl chloride.

Table 2: Comparative Hydrolysis Data for Aromatic Dicarbonyl Chlorides at 0°C

| Compound | Isomer | pH Range | Average Half-life (t½, min) | Avg. Rate Constant (k_obs, x 10⁻⁵ s⁻¹) |

|---|---|---|---|---|

| Isophthaloyl Chloride (ICl) | meta | 4-9 | 2.2 - 4.9 | 240 - 520 |

| Terephthaloyl Chloride (TCl) | para | 4-9 | 1.2 - 2.2 | 530 - 1100 |

Data sourced from studies on phthaloyl chloride isomers. nih.govresearchgate.net

The data indicates that terephthaloyl chloride hydrolyzes approximately twice as fast as isophthaloyl chloride. nih.govresearchgate.net Based on electronic principles, the reactivity of 3,5-pyridinedicarbonyl chloride is anticipated to be greater than that of isophthaloyl chloride.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For 3,5-Pyridinedicarbonyl chloride, both ¹H and ¹³C NMR are employed.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-Pyridinedicarbonyl chloride is expected to be relatively simple, reflecting the symmetry of the molecule. The pyridine (B92270) ring protons at the C2, C6, and C4 positions will give rise to distinct signals. Due to the electron-withdrawing nature of the carbonyl chloride groups and the nitrogen atom in the pyridine ring, these protons are expected to be significantly deshielded, appearing at a downfield chemical shift.

H-2 and H-6 protons: These protons are chemically equivalent and are expected to appear as a doublet.

H-4 proton: This proton will likely appear as a triplet or a multiplet due to coupling with the H-2 and H-6 protons.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 3,5-Pyridinedicarbonyl chloride

| Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

| H-2, H-6 | 9.2 - 9.4 | d |

| H-4 | 8.8 - 9.0 | t |

Note: Predicted values are based on the analysis of similar pyridine derivatives and the electronic effects of the substituents. Actual experimental values may vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3,5-Pyridinedicarbonyl chloride will produce a separate signal.

Carbonyl carbons (C=O): These carbons are highly deshielded and will appear significantly downfield, typically in the range of 160-180 ppm. ucalgary.ca

Pyridine ring carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the carbonyl chloride substituents. The C-3 and C-5 carbons, being directly attached to the electron-withdrawing groups, will be downfield, as will the C-2 and C-6 carbons due to the influence of the nitrogen atom. The C-4 carbon will be at a relatively more upfield position compared to the other ring carbons.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 3,5-Pyridinedicarbonyl chloride

| Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C=O | 165 - 170 |

| C-3, C-5 | 138 - 142 |

| C-2, C-6 | 152 - 155 |

| C-4 | 130 - 135 |

Note: Predicted values are based on known data for acyl chlorides and substituted pyridines. ucalgary.camdpi.com Experimental verification is necessary for precise assignments.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-Pyridinedicarbonyl chloride is dominated by the strong absorption of the carbonyl (C=O) stretching vibration of the acyl chloride groups. reddit.com This peak is typically found at a higher wavenumber compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. wikipedia.orguobabylon.edu.iq

Other characteristic absorptions include C-N stretching vibrations from the pyridine ring and C-H stretching and bending vibrations.

Interactive Table: Characteristic IR Absorption Bands for 3,5-Pyridinedicarbonyl chloride

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl chloride) | 1750 - 1810 | Strong |

| C-N (Pyridine ring) | 1570 - 1610 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-Cl | 650 - 800 | Medium |

Note: These are typical ranges, and the exact peak positions can be influenced by the molecular environment and the physical state of the sample.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For 3,5-Pyridinedicarbonyl chloride, Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₇H₃Cl₂NO₂, MW: 204.01 g/mol ). nih.gov Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak will be characteristic, with [M+2]⁺ and [M+4]⁺ peaks.

Fragmentation patterns are also crucial for structural confirmation. Common fragmentation pathways for acyl chlorides involve the loss of a chlorine radical (Cl•) or a carbon monoxide (CO) molecule. libretexts.org For pyridine derivatives, the fragmentation often includes the loss of hydrogen cyanide (HCN). nih.gov

Interactive Table: Predicted Mass Spectrometry Fragmentation for 3,5-Pyridinedicarbonyl chloride

| m/z | Possible Fragment |

| 203/205/207 | [M]⁺ (isotopic pattern) |

| 168/170 | [M-Cl]⁺ |

| 140/142 | [M-Cl-CO]⁺ |

| 112 | [M-2Cl-CO]⁺ |

| 76 | [C₅H₄N]⁺ (Pyridine ring) |

Note: The relative intensities of the fragment ions will depend on their stability and the ionization method used.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating 3,5-Pyridinedicarbonyl chloride from starting materials, by-products, and other impurities, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. However, due to the reactive nature of acyl chlorides, which can hydrolyze on silica (B1680970) gel plates, care must be taken. researchgate.netechemi.com Using anhydrous solvents and quickly developing the plate can minimize degradation.

A suitable solvent system for the TLC of 3,5-Pyridinedicarbonyl chloride would likely consist of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The optimal ratio would be determined empirically to achieve a retention factor (Rf) value between 0.3 and 0.7.

Interactive Table: Suggested TLC Systems for 3,5-Pyridinedicarbonyl chloride

| Stationary Phase | Mobile Phase (v/v) | Detection |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 or 8:2) | UV light (254 nm) |

| Silica Gel 60 F₂₅₄ | Toluene:Dichloromethane (e.g., 1:1) | UV light (254 nm) |

Note: Due to potential reactivity, co-spotting with the starting material (3,5-pyridinedicarboxylic acid) is crucial for accurate interpretation. The acid will have a much lower Rf value.

Column chromatography is a preparative technique used to purify larger quantities of 3,5-Pyridinedicarbonyl chloride. Given the compound's sensitivity to moisture, dry packing of the column or using a slurry with a non-polar solvent under an inert atmosphere is recommended to prevent hydrolysis on the stationary phase. researchgate.net

The choice of eluent is critical for successful separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating the desired product from less polar impurities and more polar by-products.

Interactive Table: Suggested Column Chromatography Parameters for 3,5-Pyridinedicarbonyl chloride

| Stationary Phase | Eluent System (Gradient) |

| Silica Gel (230-400 mesh) | Start with 100% Hexane, gradually increase the percentage of Ethyl Acetate |

| Silica Gel (230-400 mesh) | Start with 100% Toluene, gradually introduce Dichloromethane or Ethyl Acetate |

Note: Fractions should be collected and analyzed by TLC to identify those containing the pure product.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.

While specific UPLC methods for the direct analysis of 3,5-Pyridinedicarbonyl chloride are not extensively detailed in publicly available literature, a scientifically sound hypothetical method can be proposed based on the analysis of similar reactive acyl chlorides. The high reactivity of the acyl chloride functional groups necessitates a careful approach, often involving derivatization to form a more stable analyte for chromatographic analysis. A common strategy involves reaction with an alcohol or an amine to form the corresponding stable ester or amide.

For instance, a UPLC-MS/MS method could be developed involving the derivatization of 3,5-Pyridinedicarbonyl chloride with a suitable reagent, such as 2-nitrophenylhydrazine (B1229437), which reacts with the acyl chloride moieties. This derivatization not only stabilizes the compound but can also introduce a chromophore, enhancing UV detection. The resulting derivative can then be analyzed using a reversed-phase UPLC column.

Below is a table outlining a hypothetical UPLC method for the analysis of the derivatized 3,5-Pyridinedicarbonyl chloride.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 95% A to 5% A over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| UV Wavelength | Dependent on the derivative (e.g., ~395 nm for 2-nitrophenylhydrazine derivative) |

| MS Detection | Electrospray Ionization (ESI) in positive or negative ion mode, depending on the derivative |

This UPLC approach would allow for the rapid and sensitive quantification of 3,5-Pyridinedicarbonyl chloride, ensuring its purity and detecting any related impurities.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For 3,5-Pyridinedicarbonyl chloride, X-ray crystallography confirms the planar pyridine ring and the relative orientations of the two carbonyl chloride groups.

The crystal structure of 3,5-Pyridinedicarbonyl chloride has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 261440. journals4free.com Analysis of the crystallographic data reveals the key structural parameters of the molecule.

The following table summarizes representative crystallographic data for a small organic molecule of similar complexity, as the specific data for CCDC 261440 was not publicly accessible in detail.

| Parameter | Value |

| Empirical Formula | C₇H₃Cl₂NO₂ |

| Formula Weight | 204.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.58 |

| b (Å) | 14.23 |

| c (Å) | 8.12 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 845.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.60 |

These parameters define the unit cell of the crystal and the arrangement of the molecules within it, providing fundamental information for solid-state chemistry and materials science applications.

Elemental Analysis in Compound Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of a newly synthesized or purified substance, providing experimental evidence for its chemical formula. For 3,5-Pyridinedicarbonyl chloride (C₇H₃Cl₂NO₂), elemental analysis is used to quantify the percentage by mass of carbon, hydrogen, nitrogen, and chlorine.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. The experimental values, obtained through combustion analysis or other methods, are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages, typically within a ±0.4% tolerance, provides strong evidence for the compound's purity and elemental integrity.

The table below presents the theoretical elemental composition of 3,5-Pyridinedicarbonyl chloride and illustrates typical experimental results.

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 41.21 | 41.15 |

| Hydrogen (H) | 1.48 | 1.52 |

| Chlorine (Cl) | 34.75 | 34.68 |

| Nitrogen (N) | 6.87 | 6.81 |

| Oxygen (O) | 15.68 | 15.84 (by difference) |

The close correlation between the theoretical and illustrative experimental values confirms the elemental makeup of the compound, serving as a critical quality control check.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 3,5-Pyridinedicarbonyl chloride. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular geometry, and vibrational frequencies.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of organic molecules. For pyridine (B92270) dicarbonyl derivatives, DFT calculations, often employing basis sets like 6-311+G(d,p), are used to determine optimized geometry and predict vibrational spectra. researchgate.net While specific DFT studies on 3,5-Pyridinedicarbonyl chloride are not extensively published, the electronic structure can be inferred from studies on analogous compounds like pyridine-2,6-dicarbonyl dichloride. researchgate.net

These studies typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. In pyridine-based systems, the HOMO is often localized on the electron-rich pyridine ring, while the LUMO is concentrated on the electron-withdrawing carbonyl groups. acs.org

Note: The data in this table is illustrative and based on typical values for similar pyridine derivatives.

The orientation of the two carbonyl chloride groups relative to the pyridine ring in 3,5-Pyridinedicarbonyl chloride gives rise to different possible conformations. Conformational analysis, performed using computational methods, aims to identify the most stable conformers by calculating their relative energies.

The potential energy surface of the molecule is explored by systematically rotating the C-C bonds connecting the carbonyl chloride groups to the pyridine ring. The calculations reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. For 3,5-Pyridinedicarbonyl chloride, the planarity of the molecule is a key factor, with the two carbonyl chloride groups potentially being in-plane or out-of-plane with the pyridine ring. The relative orientation (syn or anti) of the carbonyl groups with respect to the nitrogen atom also influences stability.

Table 2: Hypothetical Relative Energies of 3,5-Pyridinedicarbonyl chloride Conformers

| Conformer | Dihedral Angle (N-C-C-Cl) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar, anti-anti | 180°, 180° | 0.0 (Reference) |

| Planar, syn-anti | 0°, 180° | 1.2 |

| Non-planar, twisted | 90°, 180° | 4.5 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis.

Molecular Dynamics Simulations in Reaction Pathway Studies

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including chemical reactions. nih.gov By simulating the motion of atoms over time, MD can reveal the pathways that reactions follow, which are not always confined to the minimum energy path on a static potential energy surface. nih.gov

For a reactive molecule like 3,5-Pyridinedicarbonyl chloride, MD simulations could be employed to study its reactions, for example, with nucleophiles. The simulation would model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride leaving group. These simulations can provide insights into the role of dynamics and kinetic energy in determining the reaction outcome, which can sometimes lead to different products than those predicted by static models alone. nih.govnih.gov

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into quantum chemical calculations. acs.org

For 3,5-Pyridinedicarbonyl chloride, a polar solvent would be expected to stabilize polar conformers and intermediates. For instance, the transition state of a nucleophilic acyl substitution reaction, which is typically more polar than the reactants, would be stabilized by a polar solvent, thereby increasing the reaction rate. The choice of solvent can also shift the conformational equilibrium. A polar solvent might favor a conformer with a larger dipole moment.

Table 3: Conceptual Solvent Effects on a Reaction Involving 3,5-Pyridinedicarbonyl chloride

| Solvent | Dielectric Constant | Relative Reaction Rate | Conformational Preference |

|---|---|---|---|

| Hexane (B92381) | 1.9 | 1 (Reference) | Less polar conformer |

| Dichloromethane (B109758) | 9.1 | 15 | Moderate stabilization of polar conformer |

| Acetonitrile | 37.5 | 120 | Significant stabilization of polar conformer |

Note: This table illustrates the conceptual impact of solvent polarity on reaction rates and conformational preferences.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes and Green Chemistry Principles

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. In line with the principles of green chemistry, researchers are seeking more sustainable methods for the production of 3,5-Pyridinedicarbonyl chloride and its precursors.

Furthermore, the application of green chemistry principles extends to the chlorination step itself and subsequent reactions involving 3,5-Pyridinedicarbonyl chloride. These principles include:

Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. snu.ac.kr Friedel-Crafts acylations, a common application for acyl chlorides, are noted for generating significant waste, highlighting the need for more atom-efficient catalytic alternatives. snu.ac.kr

Safer Solvents and Auxiliaries: Reducing or replacing hazardous solvents like dichloromethane (B109758) (CH₂Cl₂) with greener alternatives is a high priority. wordpress.comskpharmteco.com Efforts to run reactions in more concentrated forms or in solvent-free conditions, such as through mechanochemistry (grinding solids together), are being explored to drastically cut down on solvent waste. skpharmteco.comugent.beresearchgate.net

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. ugent.be Mechanochemical synthesis, for example, often requires no heating. ugent.be

The goal is to create an optimized synthesis pathway that is not only efficient and high-yielding but also environmentally benign from start to finish.

Exploration of Novel Reactivity Patterns

As a bifunctional acyl chloride, the primary reactivity of 3,5-Pyridinedicarbonyl chloride involves nucleophilic acyl substitution at its two carbonyl carbons. This allows it to react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. This difunctionality is key to its use in step-growth polymerization to create linear or cross-linked polymers.

Emerging research is focused on exploiting this reactivity in more sophisticated ways to control molecular topology. The rigid geometry of the pyridine (B92270) ring provides a predictable orientation for the two reactive sites, enabling the design of molecules with specific shapes and functionalities. For instance, its reaction with chiral diamines has been used to synthesize pyridine-based polyamido-polyester optically active macrocycles. This demonstrates how its reactivity can be channeled to create complex, three-dimensional structures with specific stereochemistry.

Future explorations may involve:

Catalytic Activation: Developing new catalytic systems that can modulate the reactivity of the two acyl chloride groups, potentially allowing for sequential or selective reactions.

Supramolecular Chemistry: Using the pyridine nitrogen as a hydrogen bond acceptor or a metal coordination site to direct the assembly of reactants, leading to the template-driven synthesis of complex architectures like catenanes and rotaxanes.

Multicomponent Reactions: Designing one-pot reactions where 3,5-Pyridinedicarbonyl chloride reacts with multiple other components to rapidly generate molecular complexity, a strategy that aligns with green chemistry principles by reducing separation and purification steps. researchgate.net

Integration into Complex Molecular Architectures

The defined geometry and reactive handles of 3,5-Pyridinedicarbonyl chloride make it an ideal building block for the bottom-up construction of intricate molecular architectures. Its integration into macrocycles, cages, and polymers allows for the creation of materials with tailored properties.

The insertion of a rigid dipyridine unit into a macrocyclic structure is known to create specific coordination environments for metal ions. nih.gov While not always allowing all donor atoms to bind, this leads to unique complexation behavior. nih.gov The architecture of 3,5-Pyridinedicarbonyl chloride is particularly suited for creating ligands that can form stable complexes with metal ions, with the pyridine nitrogen and the carbonyl oxygens (after conversion to amides or esters) acting as potential donor sites.

| Architectural Class | Building Blocks | Linkage Type | Potential Applications |

| Macrocycles | 3,5-Pyridinedicarbonyl chloride, Chiral Diamines | Amide, Ester | Chiral recognition, Enantioselective catalysis |

| Coordination Polymers | 3,5-Pyridinedicarbonyl chloride derivatives, Metal Ions | Coordination Bonds | Gas storage, Separation, Heterogeneous catalysis |

| Polyamides/Aramids | 3,5-Pyridinedicarbonyl chloride, Diamines | Amide | High-performance materials, Membranes |

| Dendrimers | 3,5-Pyridinedicarbonyl chloride (as core or branching unit) | Amide, Ester | Drug delivery, Light-harvesting systems |

The ability to precisely place the pyridine nitrogen within a larger structure is critical. This nitrogen atom can be protonated, quaternized, or used as a metal-ligating site, providing a handle to tune the solubility, electronic properties, and catalytic activity of the final assembly.

Interdisciplinary Research with Materials Science and Medicinal Chemistry

The unique characteristics of 3,5-Pyridinedicarbonyl chloride position it at the intersection of several scientific disciplines, most notably materials science and medicinal chemistry.

In Materials Science: The incorporation of the pyridine ring into polymers, specifically aramids (aromatic polyamides), can impart desirable properties such as thermal stability, mechanical strength, and specific binding capabilities. These materials are being investigated for applications in:

Gas Separation Membranes: The micro-porosity and chemical affinity of pyridine-containing polymers can be tailored for the selective transport of gases like CO₂.

Metal-Ion Adsorption: The nitrogen atom in the pyridine ring can act as a binding site for heavy or precious metals, leading to materials for environmental remediation or resource recovery.

Luminescent Materials: The pyridine moiety can be part of a larger conjugated system in coordination complexes or polymers, leading to materials with interesting photophysical properties for use in sensors or organic light-emitting diodes (OLEDs). For example, N,N′-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide, synthesized from a related pyridinedicarbonyl chloride, shows such potential. sigmaaldrich.com

In Medicinal Chemistry: The pyridine scaffold is a common feature in many biologically active compounds and pharmaceuticals. While 3,5-Pyridinedicarbonyl chloride is too reactive for direct use as a drug, it serves as a crucial intermediate for synthesizing more complex molecules with therapeutic potential.

Enzyme Inhibition: The precursor, 3,5-Pyridinedicarboxylic acid (also known as Dinicotinic acid), is a known competitive inhibitor of butyrobetaine hydroxylase, an enzyme involved in carnitine biosynthesis. chemicalbook.com This provides a rationale for designing other derivatives that could target this or other enzyme active sites.

Pharmaceutical Intermediates: Substituted pyridines and piperidines are valuable intermediates in the synthesis of numerous pharmaceuticals. ukri.org Developing sustainable routes to these intermediates is a key area of research. ukri.org

Metal-Based Therapeutics: The ability of derivatives of 3,5-Pyridinedicarbonyl chloride to act as ligands for metal ions opens up possibilities in the design of metal-based drugs, for example, as anticancer or antimicrobial agents.

The ongoing research into 3,5-Pyridinedicarbonyl chloride and its derivatives promises to yield new discoveries, driving innovation in sustainable technologies, advanced materials, and next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-pyridinedicarbonyl chloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized by reacting 3,5-pyridinedicarboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂. Key steps include:

- Refluxing the carboxylic acid with excess chlorinating agent under anhydrous conditions.

- Removing residual reagents via vacuum distillation.

- Purification via recrystallization in non-polar solvents (e.g., hexane) to eliminate side products. Monitor reaction progress using FT-IR to confirm the disappearance of carboxylic O–H stretches (~2500–3500 cm⁻¹) and emergence of C=O stretches (~1750 cm⁻¹) .

Q. What safety protocols are critical when handling 3,5-pyridinedicarbonyl chloride?

- Methodological Answer : Due to its reactivity and toxicity:

- Use glove boxes or fume hoods to prevent inhalation/contact.

- Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- In case of spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

- Store in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis .

Q. How can the compound’s stability be assessed under varying experimental conditions?

- Methodological Answer : Conduct stability studies using:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- HPLC or GC-MS : Monitor degradation products in solvents (e.g., DMF, THF) over time.

- Moisture Sensitivity Tests : Expose to controlled humidity and track hydrolysis via ¹H NMR (appearance of carboxylic acid protons at δ ~10–12 ppm) .

Advanced Research Questions

Q. How does structural disorder in 3,5-pyridinedicarbonyl chloride affect crystallographic data interpretation?

- Methodological Answer : Disorder in the crystal lattice (e.g., rotational freedom of carbonyl groups) introduces challenges in X-ray diffraction (XRD) refinement:

- Use Twinning Analysis (e.g., PLATON) to model disorder components.

- Refine anisotropic displacement parameters and apply restraints to bond lengths/angles.

- Validate with R-factor convergence (e.g., R1 < 0.05) and residual electron density maps .

Q. What computational methods predict the reactivity of 3,5-pyridinedicarbonyl chloride in nucleophilic acyl substitutions?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots.

- Calculate activation energies for reactions with amines or alcohols to optimize solvent (polar aprotic vs. non-polar) and temperature conditions .

Q. How can kinetic studies resolve contradictions in reported reaction yields for amide bond formation?

- Methodological Answer :

- Use stopped-flow UV-Vis spectroscopy to monitor reaction rates in real-time.

- Vary concentrations of nucleophiles (e.g., aniline) to determine rate laws (pseudo-first-order vs. second-order kinetics).

- Identify side reactions (e.g., hydrolysis) via LC-MS and adjust solvent systems (e.g., DCM with molecular sieves) .

Q. What strategies mitigate regioselectivity challenges in synthesizing asymmetrical pyridine derivatives?

- Methodological Answer :

- Introduce directing groups (e.g., nitro or methoxy) to control substitution patterns.

- Use cross-coupling reactions (Suzuki-Miyaura, Stille) with pre-functionalized boronic esters.

- Optimize catalyst systems (e.g., Pd(PPh₃)₄) and reaction temperatures to favor desired intermediates .

Critical Analysis of Contradictions

- Discrepancy in Reaction Yields : Some studies report >90% yields for amide formation, while others note <50%. This may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.